molecular formula C12H22O4 B072765 2-Propanoyloxyhexyl propanoate CAS No. 1560-65-2

2-Propanoyloxyhexyl propanoate

Cat. No.: B072765
CAS No.: 1560-65-2
M. Wt: 230.3 g/mol
InChI Key: PMTGPGHLCICNLJ-UHFFFAOYSA-N
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Description

2-Propanoyloxyhexyl propanoate (CAS: Not explicitly provided in evidence; structural formula inferred as $ \text{C}{12}\text{H}{22}\text{O}_4 $) is a branched ester compound characterized by a hexyl backbone substituted with two propanoate groups. Its branched structure likely enhances thermal stability compared to linear esters, though this requires validation via experimental data.

Properties

CAS No.

1560-65-2

Molecular Formula

C12H22O4

Molecular Weight

230.3 g/mol

IUPAC Name

2-propanoyloxyhexyl propanoate

InChI

InChI=1S/C12H22O4/c1-4-7-8-10(16-12(14)6-3)9-15-11(13)5-2/h10H,4-9H2,1-3H3

InChI Key

PMTGPGHLCICNLJ-UHFFFAOYSA-N

SMILES

CCCCC(COC(=O)CC)OC(=O)CC

Canonical SMILES

CCCCC(COC(=O)CC)OC(=O)CC

Other CAS No.

1560-65-2

Synonyms

2-propanoyloxyhexyl propanoate

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 2-propanoyloxyhexyl propanoate with key analogs based on molecular properties, retention behavior, and functional applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Retention Time (GC)* Key Applications Odor Profile (QSAR Predictions)**
This compound $ \text{C}{12}\text{H}{22}\text{O}_4 $ 230.3 Not reported Polymer additives, fragrances Likely fruity (inferred)
Ethyl propanoate $ \text{C}5\text{H}{10}\text{O}_2 $ 102.1 Short (similar to methyl octanoate) Solvents, flavoring agents Strong fruity (apple/rum)
Cyclohexyl propanoate $ \text{C}9\text{H}{16}\text{O}_2 $ 156.2 12.79 min (GC-MS) Essential oils, perfumery Mild fruity, floral
2-Ethylhexyl propionate $ \text{C}{11}\text{H}{22}\text{O}_2 $ 186.3 Not reported Plasticizers, lubricants Neutral odor
Allyl propanoate $ \text{C}6\text{H}{10}\text{O}_2 $ 114.1 Not reported Reactive monomers, adhesives Pungent, garlic-like

Retention times from GC-MS analyses in and . *Odor profiles inferred from QSAR models in , which correlate ester branching with fruity notes.

Key Findings:

Structural Influence on Volatility: Linear esters (e.g., ethyl propanoate) exhibit shorter retention times in gas chromatography (GC) due to lower molecular weight and higher volatility . Branched analogs like this compound and 2-ethylhexyl propionate likely have reduced volatility, enhancing their suitability as plasticizers or non-evaporative fragrance carriers .

Odor Characteristics: QSAR models () predict that esters with linear alkyl chains (e.g., propylpropanoate) exhibit stronger fruity odors, while cyclic or highly branched structures (e.g., cyclohexyl propanoate) show diminished intensity. This suggests this compound may have a milder odor profile due to its branched hexyl group.

Industrial Applications: 2-Ethylhexyl propionate is prioritized in polymer industries for its compatibility with PVC and low migration rates . Cyclohexyl propanoate is favored in perfumery for its stability in essential oil blends . Allyl propanoate’s reactivity makes it valuable in copolymer synthesis but limits its use in consumer products due to odor .

Q & A

Q. How can the synthesis of 2-Propanoyloxyhexyl propanoate be optimized in laboratory settings?

  • Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions such as temperature, catalyst loading, and solvent selection. For esterification, a common approach is to use acid catalysts (e.g., sulfuric acid) or enzymatic methods to enhance yield. Purification steps may include fractional distillation or column chromatography to isolate the compound. Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Refer to protocols for analogous esters, such as trifluoromethyl-substituted compounds, which highlight the importance of stoichiometric ratios and inert atmospheres to prevent side reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the ester backbone and substituent positions. Compare peaks with databases like NIST Chemistry WebBook for structural validation .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1740 cm1^{-1}) and ester C-O bonds (~1250 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can determine molecular weight and fragmentation patterns. Reference data from NIST Standard Reference Database ensures accuracy .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Refer to safety data sheets (SDS) for compound-specific guidance .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid environmental release .
  • Emergency Procedures : Provide eyewash stations and emergency showers. Train personnel on first-aid measures for skin/eye contact .

Q. How can researchers assess the acute toxicity of this compound in vitro?

  • Methodological Answer :
  • Cell-Based Assays : Use human hepatocyte cultures or immortalized cell lines (e.g., HepG2) to evaluate cytotoxicity via MTT or LDH assays.
  • Dose-Response Studies : Apply logarithmic concentration ranges (e.g., 1 μM–10 mM) to determine IC50_{50} values. Include positive controls (e.g., propionic acid derivatives) for comparative analysis .
  • Metabolite Screening : Use HPLC or LC-MS to identify degradation products that may contribute to toxicity .

Advanced Research Questions

Q. How can metabolic flux analysis elucidate the role of this compound in microbial systems?

  • Methodological Answer :
  • Isotopic Labeling : Introduce 13^{13}C-labeled propionate precursors to track incorporation into microbial biomass or byproducts.
  • HPLC-Based Metabolomics : Quantitate intermediates using reverse-phase HPLC coupled with UV/Vis or MS detection. Reference protocols for propanoate metabolism in rumen bacteria, which highlight gluconeogenesis pathways .
  • Kinetic Modeling : Use software like COPASI to simulate flux rates and identify rate-limiting steps .

Q. What strategies resolve contradictions in literature data on the hydrolytic stability of this compound?

  • Methodological Answer :
  • Systematic Review : Apply Cochrane Handbook guidelines to assess study quality, experimental conditions (e.g., pH, temperature), and analytical methods. Meta-analysis can identify confounding variables .
  • Controlled Replication : Repeat stability tests under standardized conditions (e.g., buffered solutions at 25°C) using GC or NMR to quantify degradation products .

Q. How can computational modeling predict interactions between this compound and enzymes?

  • Methodological Answer :
  • Molecular Docking : Use tools like AutoDock Vina to simulate binding affinities with esterase or lipase active sites. Validate with crystal structures of homologous enzymes.
  • Molecular Dynamics (MD) Simulations : Analyze conformational stability of enzyme-ligand complexes over nanosecond timescales. GROMACS or AMBER are suitable platforms .

Q. What analytical methods identify environmental degradation products of this compound?

  • Methodological Answer :
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile degradation byproducts (e.g., propionic acid, hexanol) in soil or water samples.
  • High-Resolution LC-MS : Non-targeted screening can reveal polar metabolites. Compare fragmentation patterns with libraries like mzCloud .
  • Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests to assess ecological impact .

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